molecular formula C9H14O3 B1320818 Methyl 2-(4-oxocyclohexyl)acetate CAS No. 66405-41-2

Methyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B1320818
CAS No.: 66405-41-2
M. Wt: 170.21 g/mol
InChI Key: AEZHUDXZHNLVKG-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxocyclohexyl)acetate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a methyl ester derivative of 2-(4-oxocyclohexyl)acetic acid. This compound is characterized by the presence of a cyclohexanone ring attached to an acetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-(4-oxocyclohexyl)acetate typically begins with cyclohexanone and methyl bromoacetate.

    Reaction Conditions: The reaction involves the formation of an enolate from cyclohexanone using a strong base such as sodium hydride or lithium diisopropylamide. The enolate then undergoes alkylation with methyl bromoacetate to form the desired product.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(4-oxocyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can yield alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-oxocyclohexylacetic acid.

    Reduction: Formation of 2-(4-hydroxycyclohexyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(4-oxocyclohexyl)acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters and ketones. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is explored for its potential therapeutic applications, including the development of anti-inflammatory and analgesic agents.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. It is also used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexanone moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • Methyl 2-(4-hydroxycyclohexyl)acetate
  • Methyl 2-(4-methoxycyclohexyl)acetate
  • Methyl 2-(4-chlorocyclohexyl)acetate

Comparison: Methyl 2-(4-oxocyclohexyl)acetate is unique due to the presence of the oxo group on the cyclohexane ring, which imparts distinct reactivity and properties. Compared to its hydroxy, methoxy, and chloro analogs, the oxo group makes it more susceptible to nucleophilic attack and oxidation-reduction reactions. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.

Properties

IUPAC Name

methyl 2-(4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZHUDXZHNLVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611609
Record name Methyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66405-41-2
Record name Methyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-oxocyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 N aqueous hydrochloric acid solution (50 mL)/acetone (200 ml) mixture of (1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid methyl ester (4.99 g) obtained in Example (1b) was stirred at room temperature for 15 hours. The organic solvent was removed using an evaporator. The remaining aqueous solution was subjected to two extractions with ethyl acetate. The organic layer was washed with saturated brine, then dried over sodium sulfate, and then concentrated to obtain the title compound (4.30 g, quantitative yield) as a colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A high pressure autoclave was charged with a mixture of methyl (4-hydroxyphenyl)acetate (50 g, 0.30 mol), palladium (5 g) (10%) on carbon (50% wet) and O-xylene (250 mL). The reaction mixture was stirred under 110 to 115 psi of hydrogen pressure for 7 to 8 h at 140° C. The reaction was monitored by HPLC. The reaction mixture was then cooled to room temperature, and the catalyst was filtered off. Filtrate was concentrated under reduced pressure to get 4-(methoxycarbonylmethyl)cyclohexanone as light yellow to colorless oily liquid (48.7 g, 97.4%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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